7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic compound that belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of heterocyclic compounds containing a pyrrole ring fused to a pyrimidine ring. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic structure containing a pyrrole ring fused to a pyrimidine ring. Additionally, it has ethoxyphenyl, methoxyphenyl, and phenyl substituents attached to the pyrrolopyrimidine core .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. The presence of the amine group could make it a potential nucleophile, while the carbonyl groups in the pyrimidine ring could act as electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings could contribute to its stability and the polar groups could influence its solubility .
Scientific Research Applications
NMR Characterization
N-substituted pyrimidin-4-amines, including fluorinated derivatives, have been characterized using NMR techniques, which are crucial for understanding the structural and electronic properties of such compounds. This foundational knowledge aids in the exploration of their applications in various fields, including medicinal chemistry and material science (Sørum et al., 2010).
Antitumor Applications
Pyrimidine derivatives have been synthesized as intermediates for antitumor drugs, particularly as small molecular inhibitors. This indicates the potential of such compounds, including the one , in the development of new anticancer therapies (Gan et al., 2021).
Antifungal Activity
Certain pyrimidine derivatives have shown antifungal effects against various fungi types, suggesting the potential of "7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" in antifungal applications (Jafar et al., 2017).
Corrosion Inhibition
Pyrimidine derivatives have been studied for their inhibitive action against corrosion, highlighting their potential use in protecting materials from acidic corrosion, which could be an application area for the compound (Yadav et al., 2015).
Chemical Reactivity and Synthesis
The chemical reactivity of pyrimidine derivatives has been investigated, leading to the synthesis of new compounds with potential applications in pharmaceuticals and other industries. This underscores the significance of understanding the reactivity patterns of such compounds for their application in synthetic chemistry (Namazi et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-3-33-23-15-11-21(12-16-23)31-17-24(19-7-5-4-6-8-19)25-26(28-18-29-27(25)31)30-20-9-13-22(32-2)14-10-20/h4-18H,3H2,1-2H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXBTCNWOOGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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